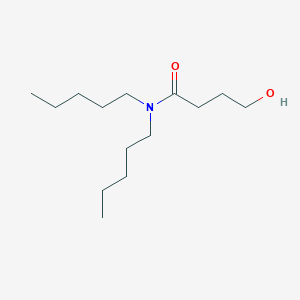![molecular formula C10H12ClF3Si B13883662 Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom through a chloromethyl and dimethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane typically involves the reaction of chloromethyl-dimethylsilane with a trifluoromethyl-substituted phenyl compound. One common method is the use of a Grignard reagent, where the trifluoromethyl-phenyl magnesium bromide reacts with chloromethyl-dimethylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols.
Reduction: Formation of simpler silanes.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug development due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with diverse biological activities.
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Chloromethyl-dimethylphenylsilane: Similar structure but lacks the trifluoromethyl group.
Dimethyl-[4-(trifluoromethyl)phenyl]silane: Similar structure but lacks the chloromethyl group.
Uniqueness
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the chloromethyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12ClF3Si |
|---|---|
分子量 |
252.73 g/mol |
IUPAC名 |
chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,7-11)9-5-3-8(4-6-9)10(12,13)14/h3-6H,7H2,1-2H3 |
InChIキー |
ALRFQIXEZWANDZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


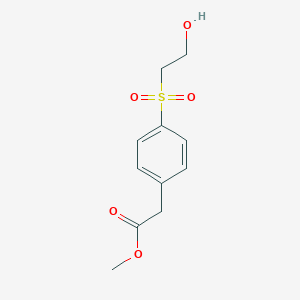
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
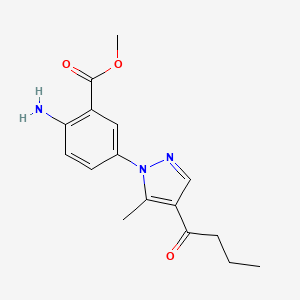
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
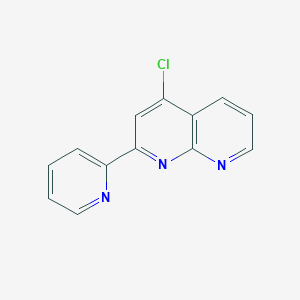
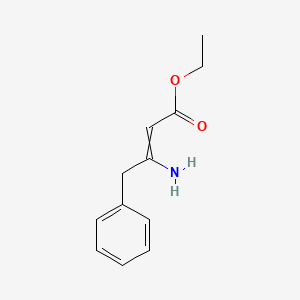
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
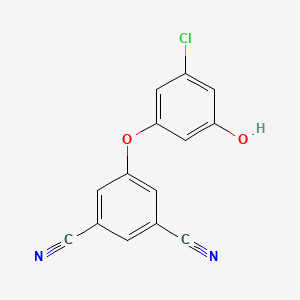
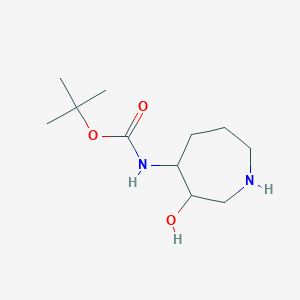
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
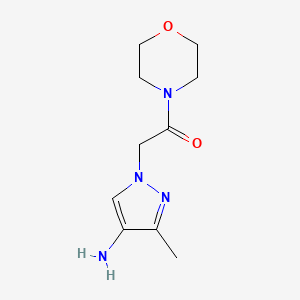
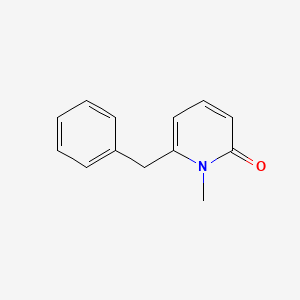
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
